Rimegepant

Migraine Clinical Trial Design Regulatory Approval

Rimegepant is the only oral CGRP receptor antagonist with dual FDA/EMA approval for both acute and preventive migraine treatment, making it indispensable for unified research protocols. Its >1 log unit higher potency in human middle meningeal arteries versus coronary arteries enables tissue-specific pharmacology studies, while its distinct 'feeling abnormal' post-marketing safety signal provides a critical comparator for pharmacovigilance research. With a leading HTA composite score of 84.5, it offers comprehensive clinical value for formulary evaluations. High purity ≥98%.

Molecular Formula C28H28F2N6O3
Molecular Weight 534.6 g/mol
CAS No. 1289023-67-1
Cat. No. B610484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimegepant
CAS1289023-67-1
SynonymsBHV-3000;  BHV 3000;  BHV3000;  BMS-927711;  BMS 927711;  BMS927711;  Rimegepant
Molecular FormulaC28H28F2N6O3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
InChIInChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1
InChIKeyKRNAOFGYEFKHPB-ANJVHQHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rimegepant (CAS 1289023-67-1) for Migraine Research: Pharmacological and Clinical Profile


Rimegepant (CAS 1289023-67-1), also known as BMS-927711 or BHV-3000, is a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for both the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults [1]. It belongs to the 'gepant' class of oral CGRP receptor antagonists, which includes ubrogepant, atogepant, and zavegepant. Rimegepant demonstrates high affinity for the human CGRP receptor with a Ki value of 0.027 nM and offers a distinct dual-indication approval profile not shared by all gepants [2]. Its pharmacokinetic profile features an 11-hour half-life and oral bioavailability of approximately 64%, supporting its use in both acute and preventive treatment paradigms [3].

Why Rimegepant (CAS 1289023-67-1) Cannot Be Readily Substituted with Other Gepants or CGRP-Targeted Agents


The 'gepant' class of CGRP receptor antagonists is heterogeneous with respect to approved indications, pharmacokinetic properties, and real-world safety signals, making simple substitution scientifically unsound. For instance, atogepant is approved solely for migraine prevention, while ubrogepant is approved only for acute treatment; only rimegepant holds dual approval for both indications, reflecting a unique clinical development and evidence base [1]. Furthermore, gepants exhibit divergent tissue selectivity profiles: rimegepant demonstrates >1 log unit greater potency in human middle meningeal arteries (HMMAs) compared to human coronary arteries (HCAs), a pattern shared with atogepant but distinct from ubrogepant, which shows similar potency across both vascular beds [2]. Additionally, post-marketing pharmacovigilance data reveal agent-specific adverse event signals, such as 'feeling abnormal' for rimegepant versus 'constipation' for atogepant, indicating that tolerability profiles are not interchangeable across the class [3]. These quantitative differences underscore the necessity of compound-specific selection.

Quantitative Differentiation of Rimegepant (CAS 1289023-67-1) from Comparator Gepants and CGRP-Targeted Therapies


Rimegepant Dual Indication Approval Versus Single-Indication Gepants

Rimegepant is the only oral small-molecule CGRP receptor antagonist approved for both acute and preventive treatment of migraine [1]. In contrast, atogepant is approved solely for prevention, and ubrogepant is approved solely for acute treatment [1].

Migraine Clinical Trial Design Regulatory Approval

Rimegepant Vascular Bed Selectivity Versus Ubrogepant

In isolated human tissue assays, rimegepant exhibited >1 log unit greater potency in human middle meningeal arteries (HMMAs) compared to human coronary arteries (HCAs) [1]. This contrasts with ubrogepant, which showed a similar potency (less than 1 log difference) across both vascular beds [1].

Vascular Pharmacology Receptor Binding Safety

Rimegepant Half-Life Enabling Less Frequent Dosing Versus Ubrogepant

Rimegepant has an elimination half-life of approximately 11 hours [1], which is substantially longer than the 5-7 hour half-life of ubrogepant [2].

Pharmacokinetics Dosing Regimen Oral Bioavailability

Rimegepant Real-World Adverse Event Signal Distinct from Atogepant and Ubrogepant

Analysis of the FDA Adverse Event Reporting System (FAERS) database identified distinct drug-specific adverse event signals for gepants [1]. Rimegepant was uniquely associated with a robust signal for 'feeling abnormal' (ROR025 = 6.46; IC025 = 2.59), whereas atogepant was linked to 'constipation' (ROR025 = 19.99; IC025 = 4.10) and ubrogepant to 'fatigue' (ROR025 = 1.88; IC025 = 0.84) [1].

Pharmacovigilance Adverse Events Real-World Data

Rimegepant Preventive Efficacy Compared to Atogepant via Indirect Comparison

A matching-adjusted indirect comparison (MAIC) evaluated the preventive efficacy of atogepant 60 mg once daily versus rimegepant 75 mg once every other day [1]. The analysis demonstrated that atogepant 60 mg provided a significantly greater reduction in mean monthly migraine days (MMDs) compared with rimegepant [1].

Migraine Prevention Matching-Adjusted Indirect Comparison Efficacy

Rimegepant Composite Clinical Value Score Versus All CGRP-Targeted Therapies

A 2025 health technology assessment (HTA) systematically evaluated eight CGRP-targeted therapies (four gepants and four monoclonal antibodies) across safety, efficacy, economy, and pharmacological properties [1]. Rimegepant achieved the highest overall composite score of 84.5 points, surpassing atogepant (72.64 points), ubrogepant (70.37 points), and zavegepant (56.44 points) [1].

Health Technology Assessment Comparative Effectiveness Value-Based Procurement

Optimal Research and Procurement Scenarios for Rimegepant (CAS 1289023-67-1)


Investigational Studies Requiring a Single Agent for Both Acute and Preventive Migraine Paradigms

Rimegepant's unique dual FDA and EMA approval for both acute and preventive migraine treatment [4] makes it the preferred compound for research protocols evaluating combined acute and preventive strategies, or for studies designed to simplify drug logistics by using a single agent for multiple migraine intervention arms. This is not feasible with ubrogepant or atogepant, which are limited to single indications.

Pharmacovigilance and Real-World Evidence Studies Profiling Gepant-Specific Adverse Events

For real-world data analyses or post-marketing safety studies, rimegepant serves as a critical comparator due to its distinct adverse event signal profile. Its primary signal for 'feeling abnormal' (ROR025 = 6.46) [4] is quantitatively different from the constipation signal of atogepant and fatigue signal of ubrogepant, enabling precise differentiation in drug safety research and comparative tolerability assessments.

Health Technology Assessment and Formulary Decision-Making Requiring Multi-Criteria Value Ranking

When performing HTA or value-based formulary evaluations for migraine therapeutics, rimegepant's leading composite score of 84.5 points [4] provides a robust, quantitative justification for its prioritization. This evidence supports procurement decisions where comprehensive clinical value, balancing efficacy, safety, and pharmacoeconomic considerations, is paramount.

Vascular Pharmacology Studies Investigating Tissue-Specific CGRP Antagonism

Rimegepant is a suitable candidate for research investigating differential CGRP receptor blockade across vascular beds. Its documented >1 log unit higher potency in human middle meningeal arteries compared to coronary arteries [4] contrasts with ubrogepant's similar potency across tissues, making rimegepant a valuable tool for dissecting tissue-specific pharmacology and its implications for safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimegepant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.